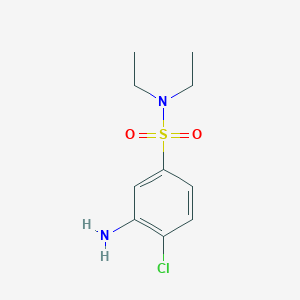

3-amino-4-chloro-N,N-diethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-amino-4-chloro-N,N-diethylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and activities of structurally related sulfonamides. For instance, sulfonamide derivatives have been studied for their solubility in different solvents , their potential anti-HIV activities , and their structural and spectroscopic properties . These studies contribute to a broader understanding of how substituents on the benzenesulfonamide core can influence the compound's behavior and potential applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can vary depending on the desired substituents. Paper describes the synthesis of a series of sulfonamide derivatives with anti-HIV activity, which involves the introduction of a 4-chloro-2-mercapto-5-methyl group on the benzenesulfonamide core. Although the synthesis of "3-amino-4-chloro-N,N-diethylbenzenesulfonamide" is not explicitly detailed, the methodologies used in these papers could potentially be adapted for its synthesis, considering the structural similarities.

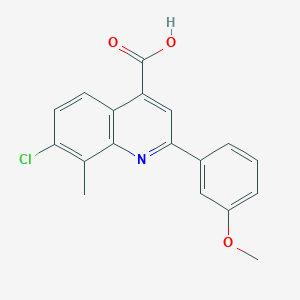

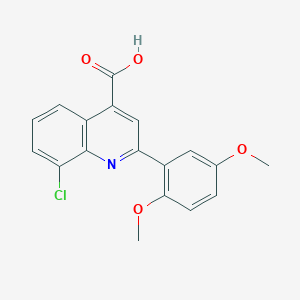

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity and interaction with solvents. Paper discusses the structural characterization of a sulfonamide compound using various techniques, including X-ray crystallography. The compound crystallizes in the monoclinic space group, and its structure was further analyzed using density functional theory (DFT) calculations. These techniques could be applied to "3-amino-4-chloro-N,N-diethylbenzenesulfonamide" to gain insights into its molecular structure and potential interactions.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often influenced by their substituents. Paper explores the use of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents. This demonstrates the reactivity of the sulfonamide group when substituted with a chlorophenyl moiety. The reactivity of "3-amino-4-chloro-N,N-diethylbenzenesulfonamide" could similarly be influenced by its chloro and diethylamino substituents, potentially making it a candidate for selective chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are important for their practical applications. Paper provides a detailed analysis of the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various solvent mixtures. The study found that solubility is influenced by both the solvent composition and temperature. These findings could be relevant to "3-amino-4-chloro-N,N-diethylbenzenesulfonamide," as its solubility profile would be important for its formulation and use in potential applications.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Compounds derived from sulfonamide-focused libraries, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown promising results in cell-based antitumor screens. These compounds, including 3-amino-4-chloro-N,N-diethylbenzenesulfonamide derivatives, have been identified as potent cell cycle inhibitors, some progressing to clinical trials. They disrupt tubulin polymerization or cause a decrease in the S phase fraction of cancer cell lines, highlighting their potential in oncology research (Owa et al., 2002).

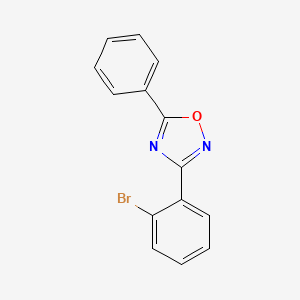

Anti-HIV Activity

A series of derivatives of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide have been synthesized for potential anti-HIV applications. For instance, N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-mercapto-5-methylbenzenesulfonamide demonstrated effective anti-HIV-1 activity. This highlights the compound's potential in the development of new treatments for HIV (Brzozowski & Sa̧czewski, 2007).

Antibacterial Properties

Novel derivatives of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide have shown significant antibacterial activity against various strains of Gram-positive bacteria. This suggests their potential use in developing new antibacterial agents, which could be vital in the fight against resistant bacterial strains (Sławiński et al., 2013).

Antifungal Activity

Certain compounds synthesized using the 3-amino-4-chloro-N,N-diethylbenzenesulfonamide framework have demonstrated potent antifungal activity. This includes effectiveness against fungi like Aspergillus niger and Aspergillus flavus, indicating their potential application in antifungal therapies (Gupta & Halve, 2015).

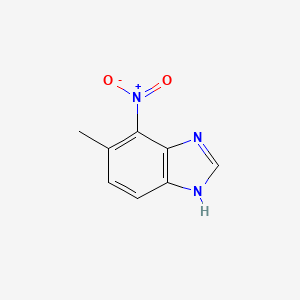

Enzyme Inhibition

Studies have shown that certain 3-amino-4-chloro-N,N-diethylbenzenesulfonamide derivatives can strongly inhibit human carbonic anhydrases, enzymes important in many physiological processes. This highlights their potential in designing new drugs targeting these enzymes for therapeutic applications (Sapegin et al., 2018).

Safety And Hazards

The safety information for 3-amino-4-chloro-N,N-diethylbenzenesulfonamide indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJZSHHIYIYJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389536 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

CAS RN |

71794-12-2 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.